Cinnamyl caffeate
Overview
Description
Cinnamyl caffeate is a caffeic acid ester that can be isolated from Chinese propolis . It exerts antiproliferative activity against many cancer cell lines and also has a potential protective effect on acute oxidative stress induced by hydrogen peroxide in cardiac H9c2 cells . It has cardiovascular protective effects and can increase H9c2 cellular antioxidant potential, decrease intracellular calcium ion level, and prevent cell apoptosis .
Synthesis Analysis
This compound can be synthesized through enzymatic processes . For instance, a recombinant Escherichia coli strain could convert cinnamic acid into cinnamyl alcohol without overexpressing alcohol dehydrogenase or aldo–keto reductase . A biphasic system was proposed to overcome the inhibition of cinnamyl alcohol via in situ product removal .
Molecular Structure Analysis
The molecular formula of this compound is C18H16O4 . It has been found to exhibit a salient binding affinity to the active site of MAPK3 .
Chemical Reactions Analysis
This compound can be converted into cinnamyl alcohol through enzymatic reactions . The strain could convert cinnamic acid into cinnamyl alcohol without overexpressing alcohol dehydrogenase or aldo–keto reductase .
Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 296.322 . It is an acidic protein and is considered stable . All the genes were located in the cytoplasm .
Scientific Research Applications
Antiproliferative Activities
Cinnamyl caffeate has demonstrated significant antiproliferative activities. A study highlighted its potency against murine colon 26-L5 carcinoma, murine B16-BL6 melanoma, human HT-1080 fibrosarcoma, and human lung A549 adenocarcinoma cell lines. Its antioxidative activity is considered a key factor in these effects (Banskota et al., 2002).
Pulping Performance in Transgenic Trees
Research on transgenic trees with altered lignin, specifically involving cinnamyl alcohol dehydrogenase, showed improved pulping characteristics. These findings indicate a potential application of cinnamyl-related compounds in the papermaking industry (Pilate et al., 2002).
Carbon-Carbon Double Bond Reduction
A study on Acetobacterium woodii showed that certain cinnamate derivatives, including caffeate, can induce the reduction of carbon-carbon double bonds, highlighting potential applications in biochemical transformations (Foroughi et al., 2006).
Cardiovascular Protective Effects
This compound, among other caffeates, demonstrated protective effects against oxidative stress in cardiac H9c2 cells. These results suggest potential use in cardiovascular health and complementary medicine (Sun et al., 2017).
Anti-Schistosomal Activity
Cinnamic acid esters, including this compound, showed anti-schistosomal activity, causing phenotypic changes like vacuole formation and death in Schistosoma mansoni (Glaser et al., 2015).
Interaction with Human Serum Albumin
A study on the interaction of cinnamic acid and its derivatives with human serum albumin (HSA) revealed significant binding, indicating potential pharmacokinetic implications (Min et al., 2004).
Antiallergic Activity
Research on a series of cinnamic acid derivatives, including this compound, showed notable antiallergic activity. This highlights its potential use in treating allergic reactions and related conditions (Saraf & Simonyan, 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-16-10-8-15(13-17(16)20)9-11-18(21)22-12-4-7-14-5-2-1-3-6-14/h1-11,13,19-20H,12H2/b7-4+,11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZQNEYQRVPNRY-WUZDHUPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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